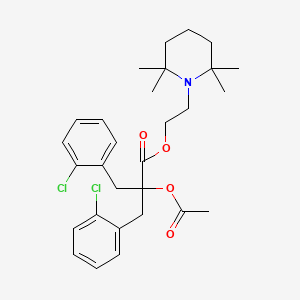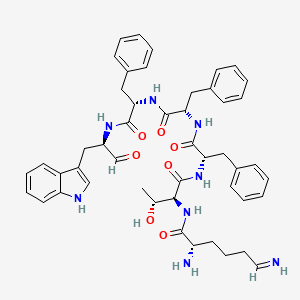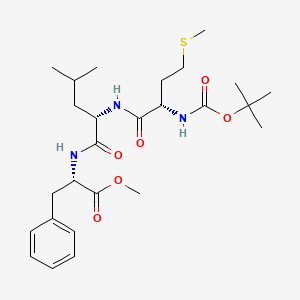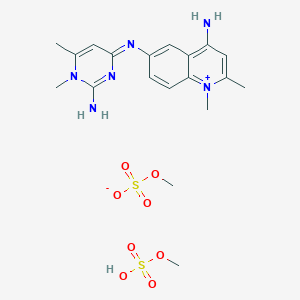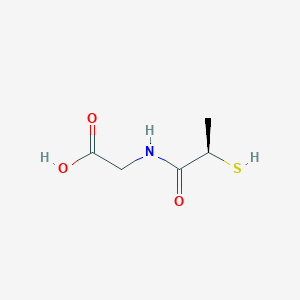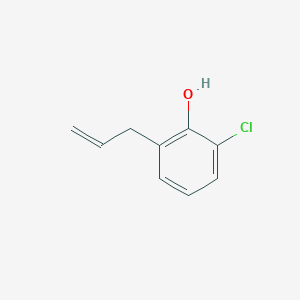
2-Allyl-6-chlorophenol
説明
2-Allyl-6-chlorophenol is a chemical compound with the molecular formula C9H9ClO . Its average mass is 168.620 Da and its monoisotopic mass is 168.034195 Da . It is also known by other names such as Phenol, 2-allyl-6-chloro-, Phenol, 2-chloro-6-(2-propen-1-yl)-, and 2-chloro-6-prop-2-enylphenol .
Synthesis Analysis
The synthesis of 2-Allyl-6-chlorophenol can be achieved from ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE . The Claisen rearrangement of allyl 2,6-dichlorophenyl ether also results in the formation of 2-Allyl-6-chlorophenol .Molecular Structure Analysis
The molecular structure of 2-Allyl-6-chlorophenol consists of a phenol group with an allyl group at the 2nd position and a chlorine atom at the 6th position .Chemical Reactions Analysis
The Claisen rearrangement of allyl 2,6-dichlorophenol results in the formation of 2-Allyl-6-chlorophenol . Stannous chloride acts as a Lewis acid and catalyzes the rearrangement of allyl 2,6-dichlorophenol with simultaneous halogen rearrangement .科学的研究の応用
Hydrogen Bond Acceptance
A study by Schaefer, Sebastian, and Wildman (1979) explored the hydrogen bond acceptance capabilities of derivatives of 2-allylphenol, including 2-allyl-6-chlorophenol. They found that the allyl group in these molecules favored a cis orientation in free energy, suggesting potential applications in molecular design and chemical synthesis (Schaefer, Sebastian, & Wildman, 1979).
Photodehalogenation Studies
Manet et al. (2006) investigated the photochemistry of chlorophenols, including 2-allyl-6-chlorophenol. Their work revealed that chlorophenols could undergo photodehalogenation, leading to the formation of phenyl cations and allylated phenols. This process can be exploited for synthetically useful reactions, particularly with alkenes, providing insights into environmentally friendly synthesis methods (Manet et al., 2006).
Catalysis in Photodegradation
Lin et al. (2018) studied the role of copper-doped titanium dioxide in catalyzing the degradation of chlorophenols under visible light. This research highlights the potential application of 2-allyl-6-chlorophenol in environmental remediation and waste treatment, particularly in harnessing solar energy for pollutant degradation (Lin et al., 2018).
Theoretical Analysis of Peroxidation
Wu et al. (2009) conducted a theoretical study on the peroxidation of chlorophenols in both gas phase and aqueous solutions. This study is significant for understanding the reaction mechanisms in dye-sensitized photodegradation processes, potentially guiding the development of more efficient and eco-friendly dye sensitizers (Wu et al., 2009).
Molecular Interaction Studies
Research by Altarawneh et al. (2008) on the interaction between 2-chlorophenol molecules and the Cu(111) surface provided insights into the catalyzed formation of dioxin compounds. Understanding these interactions can inform the development of catalysts and adsorbents for environmental cleanup applications (Altarawneh et al., 2008).
Sono-Photocatalytic Degradation Studies
Ragaini et al. (2001) investigated the kinetic and energetic aspects of 2-chlorophenol degradation using various techniques, including sonication and photocatalysis. This research contributes to the field of water treatment and environmental engineering by providing effective methods for decomposing pollutants (Ragaini et al., 2001).
作用機序
The mechanism of action of 2-Allyl-6-chlorophenol involves the Claisen rearrangement, where the halogen migration takes place not only by an allylic shift but also via a competitive halogen substitution probably occurring by an Ss2’ pathway possibly assisted by a zinc halide bridge mechanism and/or an ionic species .
Safety and Hazards
特性
IUPAC Name |
2-chloro-6-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEBXJHGPMUFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201662 | |
| Record name | Phenol, 2-allyl-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-chlorophenol | |
CAS RN |
5348-07-2 | |
| Record name | 2-Allyl-6-chlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allyl-6-chlorophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-allyl-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allyl-6-chlorophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4ZR3J2MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



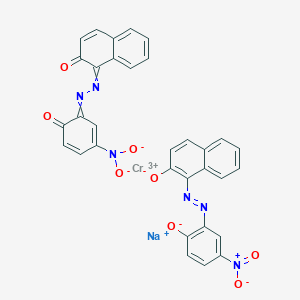
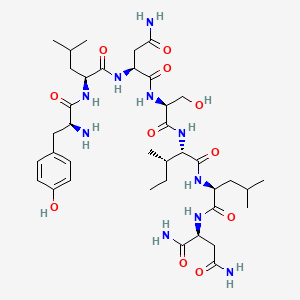
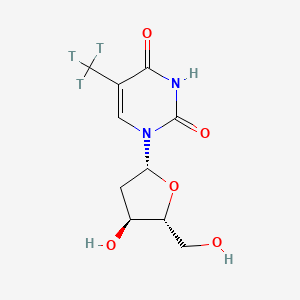
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)

